molecular formula C12H13N5O B2783815 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 2189434-77-1

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2783815
M. Wt: 243.27
InChI Key: QPQLULIKKAZDMQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a pyridine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Cycloaddition Reactions and Novel Compound Synthesis

  • The carbonyl group in certain compounds plays a crucial role in intermolecular 1,3-cycloaddition reactions with activated olefins, leading to the formation of triazoline adducts and subsequent novel compounds. This process highlights the significance of carbonyl azides in synthesizing heteroaryl methanones through unusual cycloaddition reactions (Zanirato, 2002).

Generation of Nonstabilized Azomethine Ylides

  • Heating α-amino acids with carbonyl compounds generates nonstabilized azomethine ylides, which are captured by dipolarophiles producing various cyclic compounds. This method involves intermediary 5-oxazolidinones and provides synthetic equivalents for methaniminium methylide, indicating a pathway for synthesizing diverse cyclic structures (Tsuge et al., 1987).

Development of P2X7 Antagonists

  • A dipolar cycloaddition reaction facilitated the discovery and preclinical profiling of novel P2X7 antagonists. This process enabled the synthesis of compounds with a challenging chiral center, demonstrating potential therapeutic applications in mood disorders (Chrovian et al., 2018).

Corrosion Inhibition Studies

  • Triazole derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies provide insights into the interaction between triazole derivatives and metal surfaces, highlighting the potential for developing more efficient corrosion inhibitors (Ma et al., 2017).

Synthesis and Activity of Triazole Scaffolds

  • Triazole scaffolds, similar to the query compound, are significant in medicinal chemistry due to their biological activities. Research into synthesizing trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings reveals the importance of these scaffolds in developing clinical drugs with various therapeutic applications (Prasad et al., 2021).

properties

IUPAC Name

pyridin-4-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(11-1-3-13-4-2-11)16-5-10(6-16)7-17-9-14-8-15-17/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQLULIKKAZDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

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